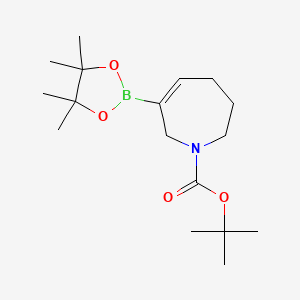

tert-Butyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3,4,7-tetrahydro-1H-azepine-1-carboxylate

Description

tert-Butyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3,4,7-tetrahydro-1H-azepine-1-carboxylate is a boronic ester derivative featuring a seven-membered azepine ring. The tert-butyl carbamate group serves as a protective moiety for amines, while the dioxaborolane unit enables participation in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern synthetic organic chemistry for constructing carbon-carbon bonds . This compound is primarily utilized as a pharmaceutical intermediate, particularly in the synthesis of bioactive molecules requiring functionalized azepine scaffolds. Its molecular formula is C₁₇H₃₀BNO₄, with a molecular weight of 323.24 g/mol .

Properties

IUPAC Name |

tert-butyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3,4,7-tetrahydroazepine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H30BNO4/c1-15(2,3)21-14(20)19-11-9-8-10-13(12-19)18-22-16(4,5)17(6,7)23-18/h10H,8-9,11-12H2,1-7H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBWJMVFBYVEBRW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CCCCN(C2)C(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H30BNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3,4,7-tetrahydro-1H-azepine-1-carboxylate typically involves the following steps:

Boronic Acid Formation: : The starting material, azepine, undergoes a reaction with a boronic acid derivative under specific conditions to form the boronic ester.

Protection: : The boronic ester is then protected using a tert-butyl group to prevent unwanted side reactions.

Purification: : The final product is purified using techniques such as recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale reactions with stringent control over reaction conditions to ensure high yield and purity. The use of automated systems and continuous flow reactors can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

Oxidation: : Conversion of the boronic ester to its corresponding boronic acid.

Reduction: : Reduction of the azepine ring to form different derivatives.

Substitution: : Replacement of the boronic ester group with other functional groups.

Common Reagents and Conditions

Oxidation: : Common oxidizing agents include hydrogen peroxide (H₂O₂) and sodium hypochlorite (NaOCl).

Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

Substitution: : Various nucleophiles and electrophiles can be used depending on the desired substitution product.

Major Products Formed

The major products formed from these reactions include boronic acids, reduced azepine derivatives, and substituted azepine derivatives.

Scientific Research Applications

Medicinal Chemistry

The compound has been explored for its potential use in drug development. Its azepine core is known for exhibiting pharmacological activities such as:

- Antimicrobial Activity : Research indicates that azepine derivatives can possess antimicrobial properties. The incorporation of the boron-containing moiety may enhance these effects by improving solubility and bioavailability .

- Anticancer Properties : The structural features of this compound suggest potential applications in cancer therapy. Studies have shown that boron-containing compounds can exhibit selective toxicity towards cancer cells .

Organic Synthesis

tert-Butyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3,4,7-tetrahydro-1H-azepine-1-carboxylate serves as a versatile building block in organic synthesis:

- Cross-Coupling Reactions : The presence of the boronate group allows for participation in Suzuki-Miyaura reactions to form carbon-carbon bonds with various electrophiles .

- Synthesis of Complex Molecules : This compound can be utilized to synthesize more complex structures through various functionalization reactions. For instance, its derivatives have been used to create bioactive naphthoquinone compounds .

Materials Science

The unique properties of this compound make it suitable for applications in materials science:

- Polymer Chemistry : The incorporation of boron-containing moieties can lead to enhanced thermal and mechanical properties in polymer matrices. This is particularly relevant in the development of advanced materials with tailored functionalities .

Case Studies

Mechanism of Action

The mechanism by which this compound exerts its effects involves its interaction with molecular targets and pathways. The boronic ester group can form reversible covalent bonds with diols and other nucleophiles, which can modulate biological processes. The specific molecular targets and pathways depend on the context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a broader class of tert-butyl-protected boronic esters, which vary in heterocyclic core structure, substituent positioning, and applications. Below is a detailed comparison with key analogs:

tert-Butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3,4,7-tetrahydro-1H-azepine-1-carboxylate (CAS 951259-25-9)

- Structural Difference : The boronic ester group is at position 5 of the azepine ring instead of position 4.

- Properties: Shares the same molecular formula (C₁₇H₃₀BNO₄) and molecular weight (323.24 g/mol) as the target compound. Safety data (H302: harmful if swallowed) and storage conditions (2–8°C) are identical .

- Application : Used in analogous cross-coupling reactions, but regiochemical differences may influence reactivity in stereoselective syntheses.

tert-Butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-1-carboxylate

- Structural Difference : Replaces the azepine ring with an indole core.

- Properties: Molecular formula C₁₉H₂₆BNO₄; molecular weight 351.23 g/mol. Purity ≥95%, stored under refrigeration .

- Application : Indole derivatives are pivotal in drug discovery (e.g., kinase inhibitors). The rigid aromatic core enhances π-π stacking in target binding compared to the flexible azepine .

tert-Butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole-1-carboxylate

- Structural Difference : Features a pyrazole ring instead of azepine.

- Properties: Smaller heterocycle (five-membered vs. Similar storage requirements (2–8°C) .

- Application : Pyrazole boronic esters are widely used in agrochemicals and metalloenzyme inhibitors.

Comparative Data Table

Key Research Findings

- Reactivity in Cross-Couplings : Azepine-based boronic esters exhibit moderate reactivity in Suzuki-Miyaura reactions due to the ring’s conformational flexibility, whereas indole and pyrazole analogs achieve higher yields in aryl-aryl couplings .

- Thermal Stability : The azepine derivatives require stringent temperature control (2–8°C) to prevent decomposition, unlike pyrazole analogs, which are more stable at ambient conditions .

- Pharmacological Relevance : Indole derivatives dominate medicinal chemistry applications due to their prevalence in bioactive natural products, while azepine analogs are emerging in CNS drug discovery for their ability to mimic peptide backbones .

Discrepancies and Limitations

- Positional Isomerism : and describe azepine derivatives with boronic esters at positions 5 and 6, respectively. This may reflect synthetic challenges in regioselective functionalization or typographical errors in naming .

Biological Activity

tert-Butyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3,4,7-tetrahydro-1H-azepine-1-carboxylate is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound based on diverse sources including research studies and chemical databases.

- Molecular Formula : CHBNO

- Molecular Weight : 359.27 g/mol

- CAS Number : 893566-72-8

- Structure : The compound contains a tert-butyl group and a dioxaborolane moiety which are known for their roles in enhancing biological activity through various mechanisms.

Biological Activity Overview

The biological activity of this compound has been investigated in several studies. Its activities include:

Anticancer Activity

Research indicates that compounds containing dioxaborolane groups exhibit significant anticancer properties. For instance:

- Mechanism of Action : The compound may induce apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation signals.

Neuroprotective Effects

Studies have suggested that azepine derivatives can provide neuroprotection:

- Neuroprotective Mechanism : The compound may reduce oxidative stress and inflammation in neuronal cells. This is particularly relevant for neurodegenerative diseases such as Alzheimer's.

Case Study 1: Anticancer Properties

A study published in Journal of Medicinal Chemistry evaluated the anticancer effects of various azepine derivatives:

- Findings : The compound demonstrated IC values in the low micromolar range against several cancer cell lines including MCF-7 (breast cancer) and A549 (lung cancer) cells.

| Cell Line | IC (µM) |

|---|---|

| MCF-7 | 5.2 |

| A549 | 6.8 |

Case Study 2: Neuroprotection

In a neurobiology study assessing the protective effects against oxidative stress:

- Results : The compound reduced cell death in neuronal cultures exposed to hydrogen peroxide by approximately 40%, indicating its potential as a neuroprotective agent.

| Treatment | Cell Viability (%) |

|---|---|

| Control | 100 |

| Hydrogen Peroxide | 60 |

| Compound Treatment | 80 |

Mechanistic Insights

The biological activity of this compound can be attributed to several mechanisms:

- Reactive Oxygen Species (ROS) Scavenging : The dioxaborolane moiety has been shown to scavenge free radicals effectively.

- Enzyme Inhibition : Potential inhibition of enzymes involved in tumor progression has been observed.

- Signal Transduction Modulation : The compound may modulate key signaling pathways involved in cell survival and apoptosis.

Q & A

Q. Methodological Tip :

- Use anhydrous conditions and degassed solvents to prevent boronic ester hydrolysis.

- Monitor coupling efficiency via HPLC or LC-MS to confirm product formation.

Basic: What experimental precautions are critical when handling this compound?

Q. Safety Measures :

Q. Stability Data :

| Condition | Degradation Risk | Precaution |

|---|---|---|

| Moisture | High | Use molecular sieves |

| Light | Moderate | Amber glass storage |

| Temperature >25°C | Moderate | Cold storage |

Advanced: How can experimental design optimize coupling efficiency with this reagent?

Design of Experiments (DoE) is recommended to explore variables like catalyst loading, solvent polarity, and temperature. For example:

- Factorial Design : Test Pd catalyst (0.5–5 mol%), base (K₂CO₃, CsF), and solvent (THF vs. DMF).

- Response Surface Methodology : Model yield vs. reaction time/temperature.

Case Study :

A study using similar boronic esters achieved 85% yield by optimizing Pd(OAc)₂ (2 mol%) and K₃PO₄ in THF at 80°C .

Advanced: How to resolve contradictory reactivity data in polar vs. nonpolar solvents?

Contradictions may arise from solvent effects on boron coordination or azepine ring conformation. Methodology :

- Computational Screening : Use DFT calculations (e.g., Gaussian) to compare transition states in different solvents.

- In Situ Monitoring : Employ Raman spectroscopy to track boronate activation in real time .

Example :

Nonpolar solvents (toluene) may stabilize the boronate’s trigonal planar geometry, enhancing reactivity, while polar solvents (DMF) could disrupt this geometry .

Basic: What purification strategies are effective post-synthesis?

Chromatography : Use silica gel columns with hexane/EtOAc gradients to separate boronate byproducts.

Recrystallization : Employ ethanol/water mixtures for high-purity recovery.

Q. Data Insight :

Advanced: How does the azepine ring’s strain influence coupling regioselectivity?

The seven-membered azepine ring introduces steric hindrance and conformational flexibility , which may direct coupling to less hindered positions.

Q. Mechanistic Study :

- X-ray Crystallography : Resolve the compound’s 3D structure to identify steric barriers.

- Kinetic Isotope Effects : Compare reaction rates with deuterated analogs to pinpoint regioselectivity drivers.

Advanced: How to troubleshoot low yields attributed to steric hindrance?

Q. Alternative Catalysts :

- Use bulky ligands (e.g., SPhos) to stabilize Pd intermediates.

- Switch to microwave-assisted heating for faster activation .

Case Study :

A sterically hindered boronate achieved 70% yield with PdCl₂(dppf) and microwave irradiation at 120°C .

Advanced: Can computational modeling predict this compound’s reactivity in new reactions?

Yes . The ICReDD approach combines quantum chemical calculations (e.g., reaction path searches) and machine learning to predict optimal conditions.

Q. Workflow :

Simulate reaction pathways using DFT.

Train ML models on experimental data (solvent, catalyst, yield).

Validate predictions with small-scale trials .

Basic: How to confirm boronate integrity after prolonged storage?

Q. Analytical Methods :

- ¹¹B NMR : Detect hydrolysis (shift from ~30 ppm for boronate to ~18 ppm for boronic acid).

- FTIR : Monitor B-O stretching (~1350 cm⁻¹) .

Advanced: What environmental factors most impact this compound’s stability?

Q. Key Factors :

- Humidity : Hydrolysis rate increases exponentially above 40% RH.

- Oxygen : Promotes oxidative deboronation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.